molecular formula C9H8ClFN2O B12924461 1-(2-Chloro-4-fluorophenyl)pyrazolidin-3-one CAS No. 183586-08-5

1-(2-Chloro-4-fluorophenyl)pyrazolidin-3-one

Cat. No.: B12924461
CAS No.: 183586-08-5
M. Wt: 214.62 g/mol
InChI Key: NOHKKLUXIAKNEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloro-4-fluorophenyl)pyrazolidin-3-one is a chemical compound that belongs to the class of pyrazolidinones These compounds are known for their diverse pharmacological properties and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloro-4-fluorophenyl)pyrazolidin-3-one can be synthesized through various methods. One common approach involves the reaction of 2-chloro-4-fluoroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrazolidinone ring. Another method includes the use of 2-chloro-4-fluorobenzoyl chloride with hydrazine hydrate, leading to the formation of the desired compound under controlled conditions .

Industrial Production Methods: Industrial production of this compound often involves solvent-free methods to enhance yield and reduce environmental impact. For instance, ball milling techniques have been employed to synthesize similar compounds, providing an efficient and green alternative to traditional methods .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-4-fluorophenyl)pyrazolidin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Chloro-4-fluorophenyl)pyrazolidin-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-fluorophenyl)pyrazolidin-3-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may act on microbial enzymes, disrupting their function and leading to antimicrobial activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)pyrazolidin-3-one
  • 1-(2-Fluorophenyl)pyrazolidin-3-one
  • 1-(4-Fluorophenyl)pyrazolidin-3-one

Comparison: 1-(2-Chloro-4-fluorophenyl)pyrazolidin-3-one is unique due to the presence of both chloro and fluoro substituents on the phenyl ringThe combination of these substituents can also influence the compound’s pharmacological properties, making it a valuable intermediate in various synthetic pathways .

Properties

CAS No.

183586-08-5

Molecular Formula

C9H8ClFN2O

Molecular Weight

214.62 g/mol

IUPAC Name

1-(2-chloro-4-fluorophenyl)pyrazolidin-3-one

InChI

InChI=1S/C9H8ClFN2O/c10-7-5-6(11)1-2-8(7)13-4-3-9(14)12-13/h1-2,5H,3-4H2,(H,12,14)

InChI Key

NOHKKLUXIAKNEJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(NC1=O)C2=C(C=C(C=C2)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.